molecular formula C22H26INO4 B403943 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B403943
M. Wt: 495.3g/mol
InChI Key: HDTOQEHJWXYXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the iodo-phenyl group and the methyloxyethyl ester. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methyloxy group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo-phenyl group can participate in substitution reactions, particularly nucleophilic substitutions, where the iodine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other hexahydroquinoline derivatives and iodo-phenyl esters, which may have different properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological activities.

Properties

Molecular Formula

C22H26INO4

Molecular Weight

495.3g/mol

IUPAC Name

2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H26INO4/c1-13-18(21(26)28-9-8-27-4)19(14-6-5-7-15(23)10-14)20-16(24-13)11-22(2,3)12-17(20)25/h5-7,10,19,24H,8-9,11-12H2,1-4H3

InChI Key

HDTOQEHJWXYXJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OCCOC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OCCOC

Origin of Product

United States

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